REACTION_SMILES
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[C:14](=[O:15])([OH:16])[O-:17].[CH3:18][C:19](=[O:20])[CH3:21].[OH:1][CH:2]1[CH2:3][C:4](=[CH2:13])[CH:5]2[CH2:6][CH2:7][C:8]([CH3:12])=[C:9]2[CH2:10][CH2:11]1>>[O:1]=[C:2]1[CH2:3][C:4](=[CH2:13])[CH:5]2[CH2:6][CH2:7][C:8]([CH3:12])=[C:9]2[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC(O)CCC2=C(C)CCC12
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Name
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Type
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product
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Smiles
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C=C1CC(=O)CCC2=C(C)CCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |